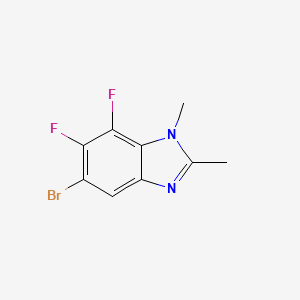

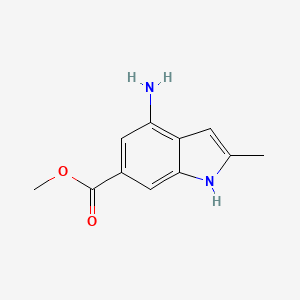

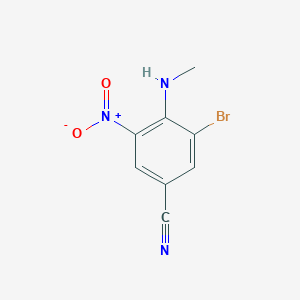

![molecular formula C9H9NO2 B1378290 [5-(Furan-2-yl)furan-2-yl]methanamine CAS No. 1421603-73-7](/img/structure/B1378290.png)

[5-(Furan-2-yl)furan-2-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[5-(Furan-2-yl)furan-2-yl]methanamine” belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of “[5-(Furan-2-yl)furan-2-yl]methanamine” has been described in several studies. For instance, one work described the synthesis and characterization of 1-(furan-2-yl)methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal (Ln3+, Pr3+, Nd3+, Sm3+ and Eu3+) complexes . Another study synthesized a series of pyridine-containing (5-phenylfuran-2-yl)methanamine derivatives .Molecular Structure Analysis

The molecular structure of “[5-(Furan-2-yl)furan-2-yl]methanamine” is represented by the molecular formula C9H9NO2 . The molecular weight of this compound is 163.18 g/mol .Physical And Chemical Properties Analysis

“[5-(Furan-2-yl)furan-2-yl]methanamine” is a liquid . The compound’s physiochemical properties are moderate, but with the pyridine moiety, it likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) .Scientific Research Applications

Antimicrobial and Anticancer Studies

Compounds related to “[5-(Furan-2-yl)furan-2-yl]methanamine” have been synthesized and investigated for their biological efficacy, particularly in antimicrobial and anticancer activities. Schiff base rare earth metal complexes with furan components have shown good results in biological assays against bacterial strains and cancer cell lines, indicating potential for therapeutic applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Enantioselective Synthesis

Furan derivatives have been used in the enantioselective synthesis of complex amino acids, highlighting their role in advanced organic synthesis techniques. These methods can produce optically pure compounds, which are valuable in drug development and other areas of chemistry (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Anticancer Activity of Metal Complexes

New palladium and platinum complexes with furan-containing ligands have been synthesized and characterized. These complexes exhibited significant anticancer activity against various human cancerous cell lines, suggesting potential for development into anticancer agents (Mbugua et al., 2020).

Corrosion Inhibition

Amino acid compounds with furan moieties have been studied as corrosion inhibitors for steel, demonstrating the chemical utility of furan derivatives in industrial applications. These compounds showed mixed-type inhibition behavior and good adsorption properties, highlighting their potential as eco-friendly corrosion inhibitors (Yadav, Sarkar, & Purkait, 2015).

Furan Derivatives from Endophytic Fungi

Research on furan derivatives isolated from a mangrove-derived endophytic fungus has provided new insights into the chemistry of natural products. These compounds, including various new furan derivatives, have potential applications in drug discovery and organic synthesis (Chen et al., 2017).

Mechanism of Action

Target of Action

The primary target of [5-(Furan-2-yl)furan-2-yl]methanamine is the Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body.

Mode of Action

It has been suggested that the amine side chain of the compound coordinates to the heme iron of the cytochrome p450 2a6 . This interaction could potentially influence the enzyme’s activity, leading to changes in the metabolism of certain substances within the body.

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Result of Action

Given its interaction with Cytochrome P450 2A6, it may influence the metabolism of certain substances within the body

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

[5-(furan-2-yl)furan-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORCKEYIAFEMQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Furan-2-yl)furan-2-yl]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

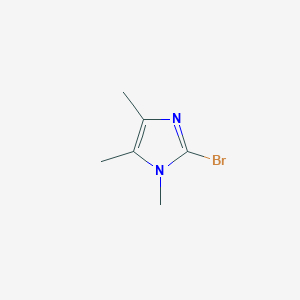

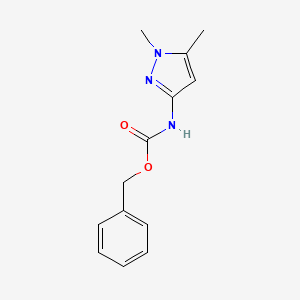

![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)

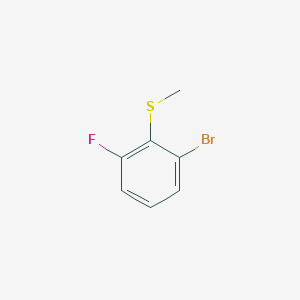

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)